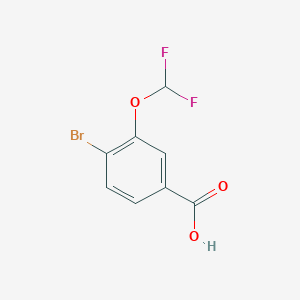![molecular formula C9H12N6 B1404470 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1417358-37-2](/img/structure/B1404470.png)
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of amines with other organic compounds . For example, a series of novel triazoloquinoxaline derivatives were synthesized via aromatic nucleophilic substitution of a triazoloquinoxaline amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides to form different products .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .
Applications De Recherche Scientifique
Receptor Antagonism and Parkinson's Disease
- Compounds derived from [1,2,4]triazolo[1,5-c]pyrimidine, structurally related to 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine, have been identified as potent adenosine A2a receptor antagonists. Analogues of this series demonstrated oral activity in a mouse model of Parkinson's disease, signifying their potential therapeutic role in neurodegenerative disorders (Vu et al., 2004). Another study revealed the metabolic derivatives of Preladenant, a compound with a similar structure, acting as adenosine A2a receptor antagonists, further emphasizing the therapeutic potential in treating central nervous system disorders (Rosse, 2013).
Synthetic Pathways and Applications
- [1,2,4]Triazolo[1,5-a]pyrimidines, a category encompassing this compound, are notable for their wide-ranging biological properties. These compounds are recognized for their antifungal, antibacterial, and antitubercular activities. They also hold potential in treating Alzheimer's disease, cancer, and insomnia (Fizer & Slivka, 2016).
Imaging and Radiotracer Applications
- Research has been conducted on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as PET and SPECT radiotracers, crucial in mapping A2A receptors for evaluating pharmaceuticals targeting these receptors. This application is particularly relevant for monitoring neurodegenerative diseases like Parkinson's disease (Vala et al., 2016).
Antimicrobial and Herbicidal Applications
- Novel derivatives of [1,2,4]triazolo[1,5-c]pyrimidine exhibited antimicrobial activities, underscoring their potential in developing new antimicrobial agents. These compounds have shown effectiveness against bacterial and fungal species (El-Agrody et al., 2001). Additionally, some newly synthesized 2-{[5-(Substituted pyrazol-5-yl)-1,3,4-oxadizaol-2yl] methylthio}-5,7-dimethyl-[1,2,4]triazolo [1,5-a] pyrimidine derivatives have shown promising herbicidal activities (Sun Guo-xiang, 2009).
Mécanisme D'action
Target of Action
The compound 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has shown potential in interacting with a variety of enzymes and receptors . It has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases , which are key targets in cancer treatment .
Mode of Action
This compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activation of these proteins, leading to a decrease in their activity . The compound’s interaction with these targets results in changes in cellular processes, such as cell proliferation and survival .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting c-Met and VEGFR-2, it impacts the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes in the signaling pathways can lead to downstream effects such as alterations in cell cycle progression and induction of apoptosis .
Pharmacokinetics
Based on the structure of the compound and its similarity to other triazole compounds, it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell proliferation and induction of apoptosis . It has shown superior cytotoxic activities against various cancer cell lines . Additionally, it has been found to cause alterations in cell cycle progression .
Safety and Hazards
Orientations Futures
Given their wide range of biological activities, triazolopyrimidines are a promising area of research for the development of new therapeutic agents. Future research could focus on designing and synthesizing new triazolopyrimidine derivatives with enhanced biological activities and minimal side effects .
Analyse Biochimique
Biochemical Properties
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with other biomolecules such as cyclin A2, forming a complex that further enhances its inhibitory activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways by modulating the activity of key proteins involved in cell cycle regulation, such as CDK2 and cyclin A2 . Furthermore, this compound influences gene expression by altering the transcriptional activity of genes associated with cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This binding prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest at the G1 phase . Additionally, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The long-term effects on normal cells and potential resistance mechanisms remain areas of active research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted via the urine . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization within cells is influenced by its interaction with intracellular proteins and organelles .
Subcellular Localization
Within cells, this compound is predominantly localized in the cytoplasm and nucleus . The compound’s activity is modulated by its subcellular localization, as it can interact with nuclear proteins involved in gene transcription and cytoplasmic proteins involved in cell signaling . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and function .
Propriétés
IUPAC Name |
7-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-4-15-7-11-13-9(15)12-8(1)14-5-2-10-3-6-14/h1,4,7,10H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXWQLDZLDBDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=NN=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


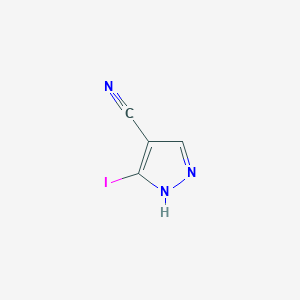


![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)

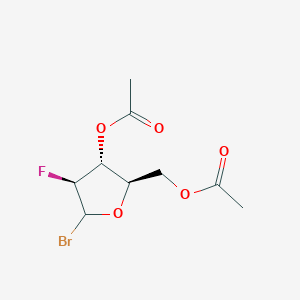
![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)
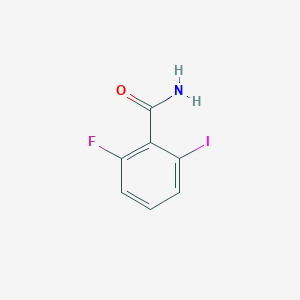
![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)
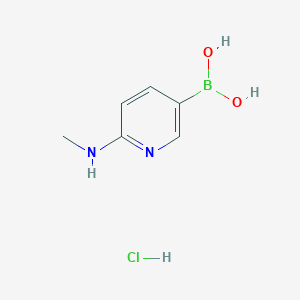

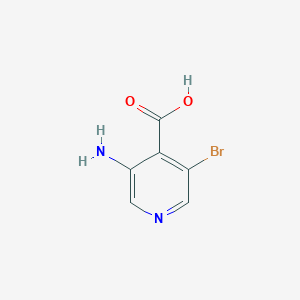
![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)
